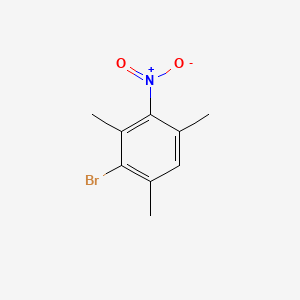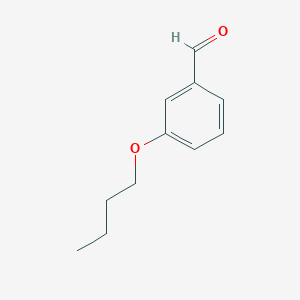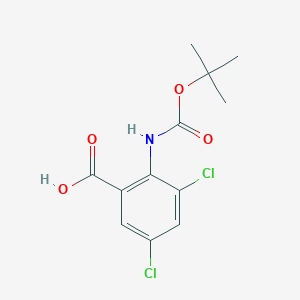
5-シクロプロピル-4H-1,2,4-トリアゾール-3-アミン
説明
5-Cyclopropyl-4h-1,2,4-triazol-3-amine: is a chemical compound with the molecular formula C5H8N4 . It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
科学的研究の応用
Chemistry: In chemistry, 5-Cyclopropyl-4h-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and other biologically active compounds .
Medicine: In medicinal chemistry, 5-Cyclopropyl-4h-1,2,4-triazol-3-amine is investigated for its potential therapeutic applications. It is explored as a candidate for the development of new drugs, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable for various industrial applications .
作用機序
Mode of Action
It is known that triazolamines can form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This interaction could potentially lead to changes in the target molecule’s structure and function .
Biochemical Pathways
It is known that triazolamines can produce surface species (*o and *oh) that serve as corrosion precursors and exacerbate surface iron oxide formation . This suggests that the compound may interact with redox pathways and influence oxidative stress responses .
Pharmacokinetics
The compound is known to be a solid at room temperature and should be stored in a dark, dry place at 2-8°c . These properties may influence its bioavailability and pharmacokinetics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine. For instance, the compound’s stability may be affected by light, temperature, and humidity . Additionally, the compound’s efficacy may be influenced by the pH and ionic strength of its environment .
生化学分析
Biochemical Properties
5-Cyclopropyl-4H-1,2,4-triazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain kinases and lysine-specific demethylase 1, which are crucial in regulating cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of matrix metalloproteinase-1, which is involved in the degradation of extracellular matrix components . This modulation can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Cyclopropyl-4H-1,2,4-triazol-3-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with kinases can result in the inhibition of phosphorylation events, which are critical for signal transduction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including behavioral changes and somnolence . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
5-Cyclopropyl-4H-1,2,4-triazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s activity and toxicity, highlighting the importance of studying its metabolic fate.
Transport and Distribution
The transport and distribution of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can affect its localization and accumulation, which are important for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-Cyclopropyl-4H-1,2,4-triazol-3-amine is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways. Understanding its subcellular distribution is crucial for elucidating its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine typically involves the reaction of cyclopropylamine with triazole derivatives. One common method involves the cyclization of N-cyclopropyl-N’-cyanoguanidine under acidic conditions . Another approach is the reaction of cyclopropyl isocyanide with azides, followed by cyclization .
Industrial Production Methods: Industrial production of 5-Cyclopropyl-4h-1,2,4-triazol-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
類似化合物との比較
- 4H-1,2,4-Triazol-3-amine, 4-propyl-
- 1,3,5-Trisubstituted 1,2,4-triazoles
- Triazole analogues with fluoro, chloro, and cyano groups
Comparison: 5-Cyclopropyl-4h-1,2,4-triazol-3-amine is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other triazole derivatives, it exhibits different reactivity and binding characteristics, making it a valuable compound for specific applications .
特性
IUPAC Name |
5-cyclopropyl-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNDNCZZVHGBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374129 | |
| Record name | 5-cyclopropyl-4h-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502546-41-0 | |
| Record name | 5-cyclopropyl-4h-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)







![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)

